molecular formula C34H22N6Na4O19S4 B12775449 Tetrasodium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) CAS No. 83968-64-3

Tetrasodium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate)

Cat. No.: B12775449
CAS No.: 83968-64-3
M. Wt: 1038.8 g/mol
InChI Key: YKYOVELGULBQIW-UHFFFAOYSA-J
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Description

EINECS 281-545-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating to release nitrogen gas and free radicals, which initiate the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified by recrystallization from an appropriate solvent, such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can participate in various types of reactions, including:

    Oxidation: The free radicals can react with oxygen to form peroxides.

    Reduction: The radicals can be reduced by hydrogen donors to form stable compounds.

    Substitution: The radicals can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Oxygen or air is used as the oxidizing agent.

    Reduction: Hydrogen donors such as thiols or amines are used.

    Substitution: Organic substrates with labile hydrogen atoms are used.

Major Products Formed

    Oxidation: Peroxides and hydroperoxides.

    Reduction: Stable organic compounds with reduced radicals.

    Substitution: New organic compounds with substituted radicals.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:

    Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.

    Biology: Used in the study of radical-induced damage to biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate nitrogen gas and free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the monomers and the growing polymer chains.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is similar to other radical initiators such as benzoyl peroxide and potassium persulfate. it is unique in its ability to generate radicals at relatively low temperatures, making it suitable for use in temperature-sensitive polymerization reactions.

List of Similar Compounds

  • Benzoyl peroxide
  • Potassium persulfate
  • 2,2’-azobis(2-methylbutyronitrile)

Properties

CAS No.

83968-64-3

Molecular Formula

C34H22N6Na4O19S4

Molecular Weight

1038.8 g/mol

IUPAC Name

tetrasodium;3-[[4-[[[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-oxidoazaniumylidene]amino]-2-methoxyphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H26N6O19S4.4Na/c1-58-25-11-17(3-5-21(25)35-37-31-27(62(52,53)54)9-15-7-19(60(46,47)48)13-23(41)29(15)33(31)43)39-40(45)18-4-6-22(26(12-18)59-2)36-38-32-28(63(55,56)57)10-16-8-20(61(49,50)51)14-24(42)30(16)34(32)44;;;;/h3-14,41-44H,1-2H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4

InChI Key

YKYOVELGULBQIW-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=CC(=C1)N=[N+](C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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